molecular formula C24H22N2O3S B2827320 N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide CAS No. 864925-52-0

N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide

Cat. No.: B2827320
CAS No.: 864925-52-0
M. Wt: 418.51
InChI Key: KGZLVKSSIXUKIK-OCOZRVBESA-N
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Description

N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide is a benzothiazolylidene benzamide derivative characterized by a 2,3-dihydro-1,3-benzothiazole core substituted with ethoxy and ethyl groups at positions 4 and 3, respectively.

Properties

IUPAC Name

N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-3-26-22-20(28-4-2)14-9-15-21(22)30-24(26)25-23(27)17-10-8-13-19(16-17)29-18-11-6-5-7-12-18/h5-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZLVKSSIXUKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide typically involves the condensation of 4-ethoxy-3-ethyl-1,3-benzothiazol-2-amine with 3-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatographic techniques to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazolylidene Core

Fluorine-Substituted Analogs
  • N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide (CAS 868375-63-7): Structural Difference: Fluorine at position 4 of the benzothiazole ring replaces the ethoxy group. Impact: Fluorine’s electron-withdrawing effect enhances metabolic stability and influences dipole interactions.
  • N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide (CAS 865544-83-8):
    • Structural Difference : Fluorine at position 6 on the benzothiazole and a 3-fluorobenzamide group.
    • Impact : Dual fluorine substitution increases polarity (topological polar surface area = 67.2 Ų) and may alter binding specificity in target proteins .
Heterocyclic and Functional Group Modifications
  • 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]-N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (BA91276, CAS 533869-00-0): Structural Difference: A sulfonyl morpholine group replaces the 3-phenoxybenzamide moiety. The morpholine ring may facilitate hydrogen bonding with biological targets .
  • N-(6-acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide (CAS 851080-31-4): Structural Difference: A bromothiophene carboxamide and acetamido group at position 5. Impact: Bromine increases molecular weight (MW = 463.4 g/mol) and may improve halogen bonding in enzyme active sites. The acetamido group provides an additional hydrogen bond donor .

Variations in the Benzamide Moiety

  • N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8): Structural Difference: A thiazole ring replaces the benzothiazolylidene core. Impact: The smaller thiazole heterocycle reduces steric hindrance but diminishes aromatic π-π interactions. This compound’s anticancer activity suggests structural flexibility in targeting kinases or DNA-binding proteins .
  • (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide derivatives :
    • Structural Difference : A dioxothiazolidine group replaces the ethoxy-ethyl benzothiazolylidene system.
    • Impact : The electron-deficient dioxothiazolidine core may enhance reactivity in nucleophilic environments, useful in prodrug design .

Structural and Spectroscopic Insights

  • X-ray Crystallography : Analogous compounds (e.g., (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide) reveal key bond angles (e.g., C21–N1–C22 = 118.93°) and planarity, critical for comparing molecular conformations .
  • NMR Data : For example, δ 7.5–8.2 ppm (aromatic protons) and δ 3.4 ppm (CH2) in related compounds () align with the target compound’s expected spectral profile, confirming structural integrity.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide to ensure high yield and purity?

The synthesis of this compound typically involves multi-step reactions, starting with precursor functionalization (e.g., benzothiazole ring formation) followed by amide coupling. Critical parameters include:

  • Temperature control : Exothermic reactions (e.g., cyclization steps) require gradual heating to avoid side products .
  • Catalyst selection : Palladium-based catalysts may enhance coupling efficiency in Suzuki-Miyaura reactions for aromatic systems .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential to isolate the target compound from by-products .
  • Monitoring : Use thin-layer chromatography (TLC) or HPLC at each step to track reaction progress and purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

A combination of spectroscopic and chromatographic methods is recommended:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR can verify the benzothiazole ring, ethoxy group, and amide linkage. Anomalies in chemical shifts may indicate tautomerism in the benzothiazol-2-ylidene moiety .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns for sulfur and chlorine .
  • X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction with SHELXL refinement is ideal .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, particularly for the (2E)-configured benzothiazol-2-ylidene group?

The E-configuration of the benzothiazol-2-ylidene group can lead to challenges in distinguishing planar vs. non-planar conformers. Strategies include:

  • High-resolution data collection : Use synchrotron radiation to improve data quality for SHELXL refinement .
  • Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies packing motifs that stabilize specific conformations .
  • Twinning corrections : For crystals with twinning, SHELXTL’s TWIN/BASF commands can refine the structure .

Q. How should researchers address contradictions in reported biological activities of structurally similar benzothiazole derivatives?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity) .
  • Purity reassessment : Re-analyze historical samples with modern HPLC-MS to rule out degradation products .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes and rationalize activity differences .

Q. What methodologies are effective for studying the compound’s interactions with biological targets, such as enzymes or receptors?

Advanced interaction studies require a multi-technique approach:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., KdK_d, konk_{on}/koffk_{off}) in real time .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding energetics .
  • Cryo-EM/X-ray co-crystallization : Resolve target-ligand complexes at atomic resolution for mechanism-of-action studies .

Q. How can reaction mechanisms for functional group modifications (e.g., ethoxy hydrolysis) be elucidated?

Mechanistic studies employ kinetic and isotopic methods:

  • Kinetic profiling : Monitor reaction rates under varying pH/temperature to identify rate-determining steps .
  • Isotope labeling : Use 18^{18}O-labeled water in hydrolysis experiments, followed by MS analysis, to trace oxygen incorporation .
  • DFT calculations : Simulate transition states (e.g., Gaussian 09) to predict regioselectivity in nucleophilic attacks .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50_{50}/EC50_{50} values. Validate with:

  • Residual analysis : Check for heteroscedasticity in dose-response curves .
  • Bootstrap resampling : Estimate confidence intervals for potency metrics .

Q. How can researchers differentiate between crystallographic disorder and genuine conformational flexibility in the 3-ethyl substituent?

  • Occupancy refinement : In SHELXL, refine partial occupancy sites for disordered ethyl groups .
  • Molecular dynamics (MD) simulations : Compare crystallographic B-factors with MD-derived RMSF values to assess flexibility .

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